
2-N-(Carboxypropylamino)-2-deoxyglucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-(Carboxypropylamino)-2-deoxyglucopyranose, also known as CPG, is a synthetic carbohydrate molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. CPG is a derivative of glucose and is synthesized through a multistep process involving the reaction of glucose with various reagents.
作用機序
2-N-(Carboxypropylamino)-2-deoxyglucopyranose activates the immune system by binding to toll-like receptor 9 (TLR9). TLR9 is a receptor found on immune cells that recognizes bacterial and viral DNA. When 2-N-(Carboxypropylamino)-2-deoxyglucopyranose binds to TLR9, it triggers a signaling cascade that leads to the activation of immune cells and the production of cytokines and chemokines. This activation of the immune system helps to enhance the immune response to various pathogens.
生化学的および生理学的効果
2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been shown to have a number of biochemical and physiological effects. 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been shown to activate immune cells, including dendritic cells, macrophages, and B cells. 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has also been shown to enhance the production of cytokines and chemokines, which are important molecules involved in the immune response. Additionally, 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been shown to enhance the activity of natural killer cells, which are important immune cells involved in the destruction of cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2-N-(Carboxypropylamino)-2-deoxyglucopyranose in lab experiments is its ability to activate the immune system. This makes it a useful tool for studying the immune response to various pathogens and for developing new immunotherapies. However, the synthesis of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose is a complex process that requires specialized knowledge and equipment, which can be a limitation for some labs.
将来の方向性
There are a number of future directions for the study of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose. One area of research is the development of new immunotherapies using 2-N-(Carboxypropylamino)-2-deoxyglucopyranose as a vaccine adjuvant. Another area of research is the study of the mechanism of action of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose and its interactions with the immune system. Additionally, there is potential for the development of new synthetic carbohydrates based on the structure of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose. Overall, the study of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has the potential to lead to new treatments for a wide range of diseases and conditions.
合成法
2-N-(Carboxypropylamino)-2-deoxyglucopyranose is synthesized through a multistep process involving the reaction of glucose with various reagents. The synthesis of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose involves the reaction of glucose with allyl bromide, followed by the reaction with sodium hydride and allylamine. The resulting product is then reacted with succinic anhydride to form 2-N-(Carboxypropylamino)-2-deoxyglucopyranose. The synthesis of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
2-N-(Carboxypropylamino)-2-deoxyglucopyranose has a wide range of potential scientific research applications. One of the most promising applications of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose is in the field of immunology. 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been shown to activate the immune system and enhance the immune response to various pathogens. 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has also been studied for its potential use in cancer immunotherapy. Additionally, 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been studied for its potential use as a vaccine adjuvant.
特性
CAS番号 |
134954-46-4 |
|---|---|
製品名 |
2-N-(Carboxypropylamino)-2-deoxyglucopyranose |
分子式 |
C10H19NO7 |
分子量 |
265.26 g/mol |
IUPAC名 |
4-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]butanoic acid |
InChI |
InChI=1S/C10H19NO7/c12-4-5-8(15)9(16)7(10(17)18-5)11-3-1-2-6(13)14/h5,7-12,15-17H,1-4H2,(H,13,14)/t5-,7-,8-,9-,10-/m1/s1 |
InChIキー |
GCJQXFZHHRGWHB-QXOHVQIXSA-N |
異性体SMILES |
C(CC(=O)O)CN[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O |
SMILES |
C(CC(=O)O)CNC1C(C(C(OC1O)CO)O)O |
正規SMILES |
C(CC(=O)O)CNC1C(C(C(OC1O)CO)O)O |
その他のCAS番号 |
134954-46-4 |
同義語 |
(alpha-D-GLUCO)-isomer of 2-N-(carboxypropylamino)-2-deoxyglucopyranose 2-N-(carboxypropylamino)-2-deoxyglucopyranose NCPADG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



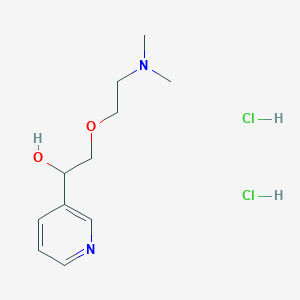
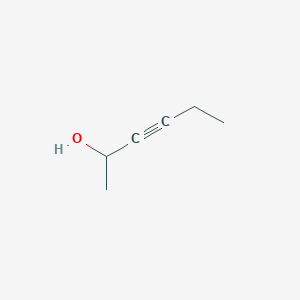
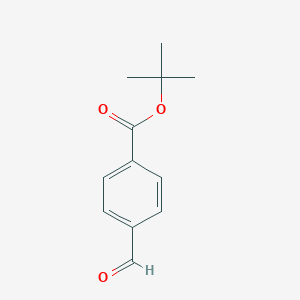

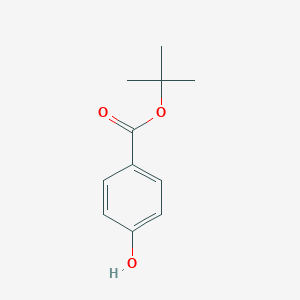
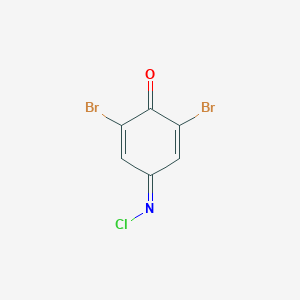
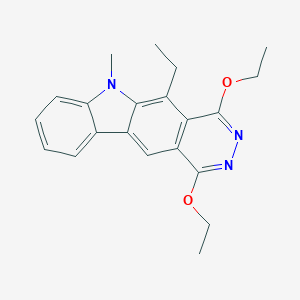

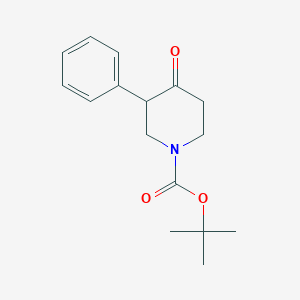
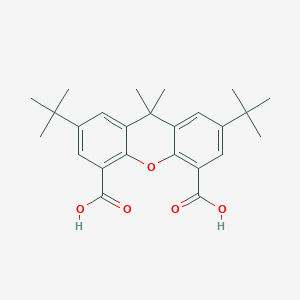
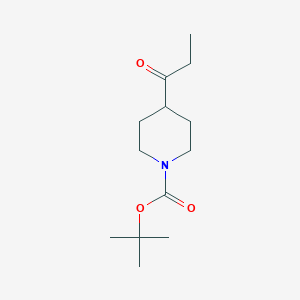
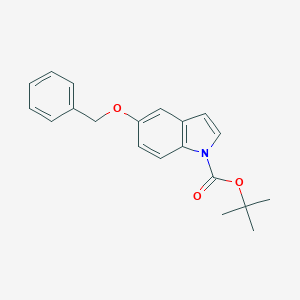
![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)
![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)